1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
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Overview
Description
1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a compound that features a benzene ring substituted with two oxazoline groups The oxazoline groups are further substituted with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method involves the use of 1,3-dibromobenzene as the starting material, which undergoes a nucleophilic substitution reaction with ®-4-(tert-butyl)-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to oxazoles under specific conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like lithium diisopropylamide (LDA) or Grignard reagents can be employed for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce dihydrooxazoline compounds.
Scientific Research Applications
1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the design of bioactive molecules and drug candidates due to its ability to interact with biological targets.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene exerts its effects depends on its specific application. In catalysis, the oxazoline groups coordinate with metal centers, facilitating various catalytic cycles. In biological systems, the compound can interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(oxazolinyl)benzene: Lacks the tert-butyl groups, which can affect its reactivity and coordination properties.
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene: The enantiomer of the compound , which may have different chiral properties and applications.
1,3-Bis(®-4-(methyl)-4,5-dihydrooxazol-2-yl)benzene: Substituted with methyl groups instead of tert-butyl groups, leading to different steric and electronic effects.
Uniqueness
1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of the bulky tert-butyl groups, which can influence its reactivity, stability, and coordination behavior. These properties make it particularly useful in applications requiring specific steric and electronic environments .
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-[3-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPRVQMSDHGRIS-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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